2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a morpholine-4-sulfonyl and a nitrophenyl group
Preparation Methods
The synthesis of 2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group can act as a ligand for certain enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s overall reactivity . The piperazine ring provides structural stability and can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to 2-{4-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL include:
- 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine
- 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- N-(2-Hydroxyethyl)piperazine
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C16H24N4O6S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N4O6S/c21-10-7-17-3-5-18(6-4-17)15-2-1-14(20(22)23)13-16(15)27(24,25)19-8-11-26-12-9-19/h1-2,13,21H,3-12H2 |
InChI Key |
KRCDJKZQWBGVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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